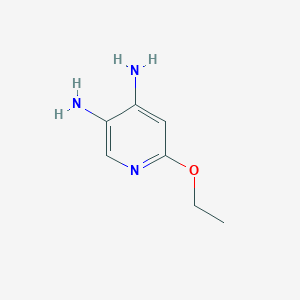
3,4-Diamino-6-ethoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diamino-6-ethoxypyridine: is an organic compound with the molecular formula C7H11N3O. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two amino groups at positions 3 and 4, and an ethoxy group at position 6 on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diamino-6-ethoxypyridine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Ethoxylation: The ethoxy group is introduced at position 6 through an etherification reaction, often using ethanol and an appropriate catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial synthesis include ammonia, ethanol, and catalysts such as palladium or platinum.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Diamino-6-ethoxypyridine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 3,4-Diamino-6-ethoxypyridine is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new catalysts and ligands for chemical reactions.
Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors.
Medicine: this compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties and its ability to interact with biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Diamino-6-ethoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The amino groups at positions 3 and 4, as well as the ethoxy group at position 6, play a crucial role in these interactions. The compound can form hydrogen bonds and other non-covalent interactions with its targets, leading to changes in their activity and function.
Comparison with Similar Compounds
3,4-Diaminopyridine: Lacks the ethoxy group at position 6.
6-Ethoxypyridine: Lacks the amino groups at positions 3 and 4.
3,4-Diamino-6-methoxypyridine: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: 3,4-Diamino-6-ethoxypyridine is unique due to the presence of both amino groups and an ethoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
6-ethoxypyridine-3,4-diamine |
InChI |
InChI=1S/C7H11N3O/c1-2-11-7-3-5(8)6(9)4-10-7/h3-4H,2,9H2,1H3,(H2,8,10) |
InChI Key |
XCWBTZWOBAEOAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C(=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















